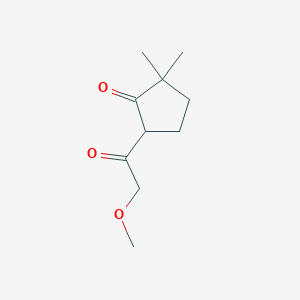
5-(2-Methoxyacetyl)-2,2-dimethylcyclopentan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(2-Methoxyacetyl)-2,2-dimethylcyclopentan-1-one is a chemical compound characterized by its unique structure, which includes a methoxyacetyl group attached to a dimethylcyclopentanone ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-(2-Methoxyacetyl)-2,2-dimethylcyclopentan-1-one typically involves the reaction of Meldrum’s acid with methoxyacetyl chloride in the presence of a base such as pyridine. The reaction is carried out under a nitrogen atmosphere at low temperatures to prevent unwanted side reactions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control is common in industrial settings to optimize the reaction conditions and minimize human error.
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, typically using reagents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols.
Substitution: Nucleophilic substitution reactions can occur, especially at the methoxyacetyl group, using reagents such as sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or tetrahydrofuran.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in dimethyl sulfoxide.
Major Products:
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry: In organic synthesis, 5-(2-Methoxyacetyl)-2,2-dimethylcyclopentan-1-one serves as a versatile intermediate for the synthesis of more complex molecules. Its unique structure allows for various functional group transformations, making it valuable in the development of new synthetic methodologies.
Biology and Medicine: This compound has potential applications in medicinal chemistry, particularly in the design of new pharmaceuticals. Its structural features may be exploited to develop drugs with specific biological activities, such as enzyme inhibitors or receptor modulators.
Industry: In the materials science industry, this compound can be used as a building block for the synthesis of polymers and other advanced materials. Its ability to undergo various chemical reactions makes it suitable for creating materials with tailored properties.
作用機序
The mechanism by which 5-(2-Methoxyacetyl)-2,2-dimethylcyclopentan-1-one exerts its effects depends on the specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The methoxyacetyl group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity and specificity .
類似化合物との比較
2-Methoxyacetyl chloride: Used in similar synthetic applications but lacks the cyclopentanone ring.
2,2-Dimethylcyclopentanone: Shares the cyclopentanone ring but lacks the methoxyacetyl group.
Methoxyacetic anhydride: Similar functional group but different overall structure.
Uniqueness: 5-(2-Methoxyacetyl)-2,2-dimethylcyclopentan-1-one is unique due to the combination of the methoxyacetyl group and the dimethylcyclopentanone ring. This combination imparts distinct chemical properties, such as reactivity and stability, making it a valuable compound for various applications.
特性
分子式 |
C10H16O3 |
|---|---|
分子量 |
184.23 g/mol |
IUPAC名 |
5-(2-methoxyacetyl)-2,2-dimethylcyclopentan-1-one |
InChI |
InChI=1S/C10H16O3/c1-10(2)5-4-7(9(10)12)8(11)6-13-3/h7H,4-6H2,1-3H3 |
InChIキー |
AEMINUCVDKEPGE-UHFFFAOYSA-N |
正規SMILES |
CC1(CCC(C1=O)C(=O)COC)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



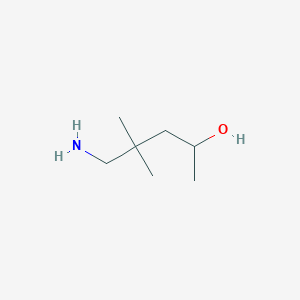
![4-{[(1-methyl-1H-pyrrol-2-yl)methyl]amino}pentan-1-ol](/img/structure/B13317306.png)

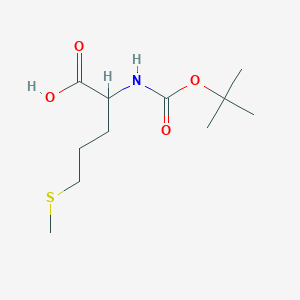
![Methyl 7-oxo-5H,6H,7H-cyclopenta[b]pyridine-6-carboxylate](/img/structure/B13317348.png)

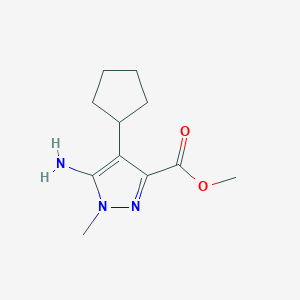
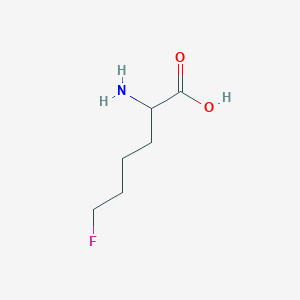
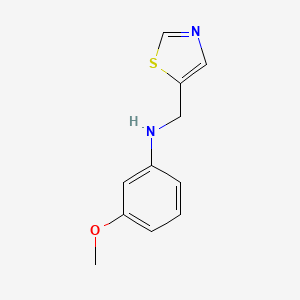
![3,7,8,10-Tetraazatricyclo[7.4.0.0,2,7]trideca-1,8,10,12-tetraene](/img/structure/B13317360.png)

![5-Fluoro-2-{1-[(2-methylpropyl)amino]ethyl}phenol](/img/structure/B13317374.png)
![2-[(3-Methylcyclopentyl)amino]butan-1-ol](/img/structure/B13317376.png)
